N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a unique structure combining two thiazole rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit kinases likeCasein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN), which causes its deactivation .
Mode of Action
It’s plausible that it could interact with its targets (like ck2 and gsk3β) and inhibit their activity, thereby preventing the deactivation of pten .
Biochemical Pathways
The compound likely affects the biochemical pathways involving CK2 and GSK3β. By inhibiting these kinases, it could potentially prevent the phosphorylation and subsequent deactivation of PTEN . This could have downstream effects on cell growth and proliferation, given PTEN’s role as a tumor suppressor.
Pharmacokinetics
Its molecular weight is210.25 g/mol , which is within the range generally favorable for oral bioavailability.
Result of Action
The inhibition of CK2 and GSK3β and the prevention of PTEN deactivation could potentially result in decreased cell growth and proliferation, given PTEN’s role as a tumor suppressor . This could have implications for the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide typically involves the reaction of 2-aminothiophenol with 2-bromobenzoyl chloride under basic conditions to form the intermediate 2-(2-bromobenzoyl)aminothiophenol. This intermediate then undergoes cyclization in the presence of a base such as sodium hydroxide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the field of anticancer research.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential, including anti-inflammatory and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
- 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives
- Thiazole-based compounds
Uniqueness
What sets N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide apart from similar compounds is its dual thiazole ring structure, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S2/c19-10-6-3-5-9-12(10)22-15(17-9)18-13(20)14-16-8-4-1-2-7-11(8)21-14/h1-2,4,7H,3,5-6H2,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBCEBQZHLCPGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.